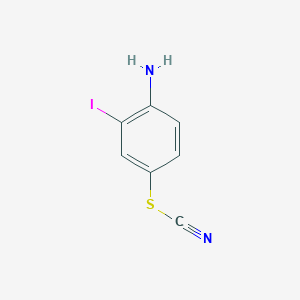
2-Iodo-4-thiocyanatoaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-4-thiocyanatoaniline is an organic compound with the molecular formula C7H5IN2S It is a derivative of aniline, where the hydrogen atoms at positions 2 and 4 on the benzene ring are substituted with iodine and thiocyanate groups, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4-thiocyanatoaniline can be achieved through a multi-step process. One common method involves the iodination of 4-thiocyanatoaniline. This can be done using iodine (I2) or potassium iodide (KI) in the presence of an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl). The reaction is typically carried out in an acidic medium, such as acetic acid, to facilitate the iodination process .
Industrial Production Methods
For industrial-scale production, the use of N-iodosuccinimide (NIS) as an iodinating agent is preferred due to its high selectivity and efficiency. The reaction can be performed by grinding the reactants together at room temperature, which provides several advantages, including short reaction times, high yields, and a simple work-up procedure .
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-4-thiocyanatoaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine and thiocyanate groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form amines or thiols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted anilines and thiocyanates.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include amines and thiols.
Aplicaciones Científicas De Investigación
2-Iodo-4-thiocyanatoaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 2-Iodo-4-thiocyanatoaniline involves its interaction with various molecular targets. The iodine and thiocyanate groups can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with biological molecules, thereby altering their function. The compound’s effects are mediated through pathways involving oxidative stress and disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Nitro-4-thiocyanatoaniline: Similar in structure but with a nitro group instead of an iodine atom.
2-Iodoaniline: Lacks the thiocyanate group, making it less reactive in certain chemical reactions.
4-Thiocyanatoaniline:
Uniqueness
2-Iodo-4-thiocyanatoaniline is unique due to the presence of both iodine and thiocyanate groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C7H5IN2S |
|---|---|
Peso molecular |
276.10 g/mol |
Nombre IUPAC |
(4-amino-3-iodophenyl) thiocyanate |
InChI |
InChI=1S/C7H5IN2S/c8-6-3-5(11-4-9)1-2-7(6)10/h1-3H,10H2 |
Clave InChI |
MDZIJVUSNRPHJG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1SC#N)I)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


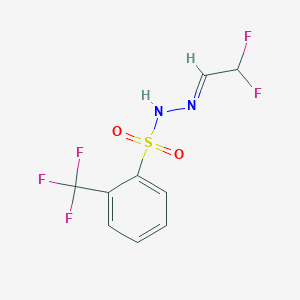

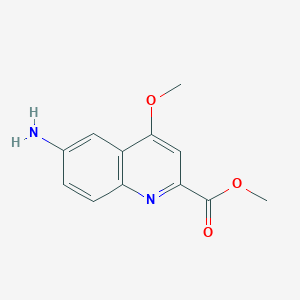
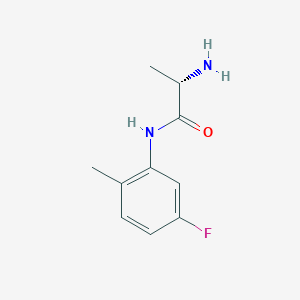

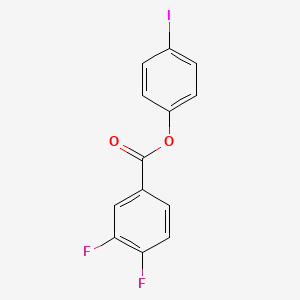
![(5AS,10bR)-2-mesityl-9-nitro-2,5a,6,10b-tetrahydro-4H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium chloride](/img/structure/B15202401.png)
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile](/img/structure/B15202412.png)



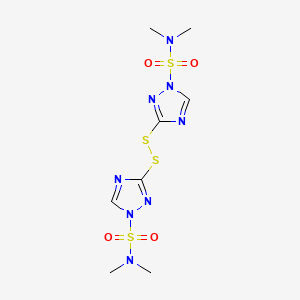

![4-[6-(4-carboxyphenyl)-9,10-dioxoanthracen-2-yl]benzoic acid](/img/structure/B15202436.png)
